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Compound of Interest

Compound Name: Azithromycin E

Cat. No.: B1376122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial

reference standards for Azithromycin E, also known as Azithromycin Impurity E. This

document details the identity, analytical methodologies, and acceptance criteria as specified in

major pharmacopeias, offering a critical resource for quality control, analytical development,

and regulatory submission processes.

Introduction to Azithromycin E
Azithromycin E is a known related substance of Azithromycin, a widely used macrolide

antibiotic.[1] As an impurity, its presence and quantity in Azithromycin drug substances and

products are strictly controlled by pharmacopeial standards to ensure the safety and efficacy of

the therapeutic agent. The establishment and use of a well-characterized reference standard

for Azithromycin E are fundamental for accurate analytical determination.

Identity and Physicochemical Properties
Azithromycin E is chemically defined as 3′-(N,N-didemethyl)azithromycin or Amino

Azithromycin.[2][3] Its key identifiers and properties are summarized in the table below.
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Parameter Value Reference

Chemical Name

(2R,3S,4R,5R,8R,10R,11R,12

S,13S,14R)-11-[(3-Amino-

3,4,6-trideoxy-β-D-xylo-

hexopyranosyl)oxy]-13-[(2,6-

dideoxy-3-C-methyl-3-O-

methyl-α-L-ribo-

hexopyranosyl)oxy]-2-ethyl-

3,4,10-trihydroxy-

3,5,6,8,10,12,14-heptamethyl-

1-oxa-6-azacyclopentadecan-

15-one

Synonyms

Azithromycin Impurity E, 3′-

(N,N-didemethyl)azithromycin,

Amino Azithromycin

[2]

CAS Number 612069-27-9

Molecular Formula C36H68N2O12

Molecular Weight 720.93 g/mol

Appearance White to Off-White Solid

Purity Typically >95%

Pharmacopeial Analytical Methods
The control of Azithromycin E is mandated by major pharmacopeias, primarily the European

Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP). Both outline specific

liquid chromatography (HPLC) methods for the determination of related substances in

Azithromycin.

European Pharmacopoeia (Ph. Eur.) Method
The European Pharmacopoeia specifies a liquid chromatography method for the analysis of

Azithromycin and its impurities. The details of the method pertinent to Azithromycin E are

presented below.
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Parameter
European Pharmacopoeia (Ph. Eur.)
Specification

Column
Octadecylsilyl vinyl polymer for chromatography

R (5 µm), 0.25 m x 4.6 mm

Mobile Phase

Mix 60 volumes of acetonitrile R1 and 40

volumes of a 6.7 g/L solution of dipotassium

hydrogen phosphate R adjusted to pH 11.0 with

a 560 g/L solution of potassium hydroxide R.

Flow Rate 1.0 mL/min

Detection Spectrophotometer at 210 nm

Injection Volume 10 µL

Run Time 1.5 times the retention time of azithromycin

Relative Retention Time of Impurity E
About 0.43 (retention time of azithromycin =

about 10 min)

Acceptance Criteria for Impurity E

Not more than 0.5 times the area of the principal

peak in the chromatogram obtained with the

reference solution (a) (0.5 per cent)

United States Pharmacopeia (USP) Method
The United States Pharmacopeia addresses Azithromycin E under the name 3′-(N,N-

Didemethyl)azithromycin (aminoazithromycin) in the "Related compounds" test for Azithromycin

Tablets and Azithromycin for Injection.
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Parameter
United States Pharmacopeia (USP)
Specification

Column 4.6-mm × 25-cm; 5-µm packing L1 or L67

Mobile Phase

Gradient elution with a mixture of buffer (dibasic

potassium phosphate or monobasic ammonium

phosphate at alkaline pH) and organic solvents

(acetonitrile and methanol). The exact gradient

profile varies depending on the specific

monograph (e.g., Azithromycin for Injection).

Flow Rate Typically 1.0 mL/min

Detection
UV at 210 nm or Amperometric electrochemical

detection

Column Temperature 40°C to 60°C

Relative Retention Time of 3′-(N,N-

Didemethyl)azithromycin
About 0.34

Acceptance Criteria for 3′-(N,N-

Didemethyl)azithromycin
Not more than 0.5%

Experimental Protocols
European Pharmacopoeia - Related Substances Test
Objective: To identify and quantify Azithromycin Impurity E and other related substances in the

drug substance.

Materials:

Azithromycin substance to be examined

Azithromycin CRS (Primary Reference Standard)

Azithromycin for peak identification CRS (containing specified impurities)

Acetonitrile R1
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Dipotassium hydrogen phosphate R

Potassium hydroxide solution (560 g/L) R

Water R

Chromatographic System:

Refer to the table in section 3.1 for detailed parameters.

Procedure:

Mobile Phase Preparation: Prepare a 6.7 g/L solution of dipotassium hydrogen phosphate R

and adjust the pH to 11.0 with the potassium hydroxide solution. Mix 40 volumes of this

solution with 60 volumes of acetonitrile R1.

Test Solution Preparation: Dissolve 53.0 mg of the substance to be examined in 2 mL of

acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

Reference Solution (a) Preparation: Dissolve 53.0 mg of Azithromycin CRS in 2 mL of

acetonitrile R1 and dilute to 100.0 mL with the mobile phase.

Reference Solution (c) for Peak Identification: Dissolve the contents of a vial of Azithromycin

for peak identification CRS (containing impurity E) in 1.0 mL of the mobile phase.

Chromatography: Inject the specified volumes of the test and reference solutions into the

chromatograph.

System Suitability: The resolution between the peaks due to impurity A and azithromycin in

the chromatogram obtained with the reference solution (b) should be a minimum of 3.0.

Impurity Identification: Use the chromatogram supplied with the Azithromycin for peak

identification CRS and the chromatogram of reference solution (c) to identify the peak

corresponding to Impurity E.

Calculation: Calculate the percentage of Impurity E in the substance to be examined by

comparing the peak area of Impurity E in the test solution to the peak area of azithromycin in

reference solution (a).
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United States Pharmacopeia - Organic Impurities (for
Azithromycin Tablets)
Objective: To determine the amount of 3′-(N,N-Didemethyl)azithromycin and other organic

impurities in Azithromycin Tablets.

Materials:

Azithromycin Tablets

USP Azithromycin RS

USP Azithromycin Related Compound F RS

USP Desosaminylazithromycin RS

Acetonitrile

Methanol

Monobasic ammonium phosphate

Ammonium hydroxide

Water

Chromatographic System:

Refer to the table in section 3.2 for general parameters. The specific gradient and solutions

are detailed in the official monograph.

Procedure:

Solution Preparation (General Outline):

Solution A: Water and ammonium hydroxide (e.g., 2000:1.2).

Solution B: Acetonitrile, methanol, and ammonium hydroxide (e.g., 1800:200:1.2).
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Mobile Phase: A gradient mixture of Solution A and Solution B.

Diluent: A mixture of methanol, acetonitrile, and a buffer solution (e.g., monobasic

ammonium phosphate at pH 10.0).

Standard Solution: Prepare a solution of USP Azithromycin RS in the diluent.

System Suitability Solution: Prepare a solution containing USP Azithromycin Related

Compound F RS and USP Desosaminylazithromycin RS in the diluent.

Sample Solution: Prepare a solution from powdered Azithromycin Tablets in the diluent.

Chromatography: Inject the specified volumes of the solutions into the chromatograph.

System Suitability: The system is suitable if the resolution between desosaminylazithromycin

and azithromycin related compound F is not less than 1.0, and the relative standard

deviation for replicate injections of the Standard solution is not more than 2.0%.

Calculation: Calculate the percentage of each impurity using the provided formula in the

monograph, which takes into account the peak responses, concentrations, and relative

response factors.
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Sample and Standard Preparation

HPLC Analysis
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Caption: Analytical workflow for the quantification of Azithromycin E.

Azithromycin
(Active Pharmaceutical Ingredient)

Azithromycin E
(3'-(N,N-didemethyl)azithromycin)

Impurity

is a related substance of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1376122?utm_src=pdf-body-img
https://www.benchchem.com/product/b1376122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Relationship between Azithromycin and Azithromycin E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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